molecular formula C13H12Cl2N2O2S B1408922 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715292-19-5

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1408922
CAS No.: 1715292-19-5
M. Wt: 331.2 g/mol
InChI Key: OEKNGSXPUZRIGY-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS 1715292-19-5) is a high-value synthetic intermediate designed for advanced research and development in medicinal chemistry . This compound features a distinctive molecular architecture, characterized by a substituted thiazole core and a 3,4-dichlorophenylamino group, which confers unique electronic properties and selective reactivity . Its primary research application lies in its role as a versatile precursor for the synthesis of novel biologically active molecules, enabling precise structural modifications for structure-activity relationship (SAR) studies and the development of new drug candidates . The compound offers excellent molecular stability for standard laboratory manipulation and is compatible with a wide range of synthetic protocols, making it a reliable building block for complex organic syntheses . With a molecular formula of C13H12Cl2N2O2S and a molecular weight of 331.22 g/mol, it possesses well-balanced physicochemical properties, including good solubility, which facilitates its use in various experimental setups . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNGSXPUZRIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps:

  • Starting Material Preparation : The synthesis begins with the preparation of the parent carboxylic acid, which may involve the reaction of appropriate precursors to form the thiazole ring.
  • Esterification : The carboxylic acid is then converted into its ethyl ester form through an esterification reaction, typically using ethanol in the presence of an acid catalyst.
  • Purification : The resulting ester is purified using techniques such as column chromatography to achieve high purity.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Data Table: Comparison of Thiazole Derivatives

Compound CAS No. Molecular Formula Molecular Weight Potential Applications
This compound 1715292-19-5 C13H12Cl2N2O2S 331.2 g/mol Drug development, potential anti-inflammatory and antimicrobial activities
2-((3,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid - C11H10Cl2N2O2S 303.2 g/mol Similar biological activities

Chemical Reactivity and Derivatization

The compound can participate in various chemical reactions typical for carboxylic acid esters and amines, indicating potential for further derivatization. This versatility makes it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that thiazole derivatives, including 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, exhibit significant anticancer activity. A study demonstrated that modifications in the thiazole ring could enhance the cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research, suggesting its potential as a lead compound for developing new anticancer drugs .

Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have highlighted its effectiveness in inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. Such properties make it a candidate for further investigation in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity
Research into the agricultural applications of this compound has revealed its potential as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. Its mechanism is believed to involve disruption of the pests' metabolic pathways, leading to their mortality .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with enhanced properties. For instance, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and packaging .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects against cancer cell linesSignificant inhibition of cell proliferation observed; potential lead compound identified
Research on Anti-inflammatory EffectsExamined the impact on pro-inflammatory cytokinesNotable reduction in cytokine levels; suggests therapeutic potential for inflammatory diseases
Pesticidal Activity AssessmentEvaluated efficacy against agricultural pestsEffective control with lower toxicity to non-target species; promising alternative to traditional pesticides

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-4-carboxylic acid ethyl esters with varying substituents. Below is a detailed comparison with analogs, focusing on structural features, elemental composition, and synthesis methods.

Structural Analogues with Varying Phenylamino Substituents

The following compounds share the thiazole-4-carboxylic acid ethyl ester backbone but differ in substituents on the phenylamino group. Data are derived from fluorochemical catalogs and synthesis studies:

Compound Name Substituents Molecular Weight (g/mol) Elemental Analysis (C/H/N) Physical Form Reference
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester 3,4-dichlorophenylamino 316.20 N/A Solid
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid ethyl ester 4-trifluoromethylphenylamino 340.29 N/A Not specified
2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester 3-methoxyphenylamino 292.33 N/A Not specified
2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester 4-fluorophenylamino 280.30 N/A Not specified

Key Observations :

  • Electron-Withdrawing vs.
  • Molecular Weight Trends : The trifluoromethyl (-CF₃) substituent increases molecular weight significantly (340.29 g/mol) compared to the dichloro derivative (316.20 g/mol), which may correlate with altered solubility or bioavailability .
Comparison with Non-Thiazole Analogs

Compounds with similar substituents but different core structures provide insight into the role of the thiazole ring:

Compound Name Core Structure Substituents Elemental Analysis (C/H/N) Physical Form Reference
3-(3,4-Dichlorophenylamino)propionic acid 2-phenylsulfanyl-ethyl ester Propionic acid ester 3,4-dichlorophenylamino C:55.10%; H:4.65% Yellow oil
Ethyl 4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate (target compound) Thiazole ester 3,4-dichlorophenylamino N/A Solid

Key Observations :

  • Core Structure Impact : The thiazole core in the target compound likely confers greater rigidity and aromaticity compared to the flexible propionic acid ester backbone in compound 5 of . This structural difference may influence binding interactions in biological systems or material applications.
  • Elemental Analysis : The lower carbon content in the propionic acid analog (55.10% vs. ~49–68% in thiazoles) reflects differences in hydrocarbon composition due to the sulfur-containing thiazole ring .
Elemental Analysis and Purity

Elemental data from related thiazole derivatives highlight structural consistency and synthesis efficiency:

Compound Name Calculated (C/H/N) Found (C/H/N) Reference
2-[2'-(4-t-Butyloxycarbonylaminobutyryl)amino-5'-methylthiazole-4-carboxamido]-5-methylthiazole-4-carboxylic acid C:49.30%; H:5.71%; N:13.69% C:49.07%; H:5.85%; N:13.82%
3-(3,4-Dichlorophenylamino)propionic acid 2-phenylsulfanyl-ethyl ester N/A C:55.10%; H:4.65%

Key Observations :

  • Minor deviations in elemental analysis (e.g., 49.07% vs. 49.30% carbon in ) suggest high synthetic precision, a critical factor in pharmaceutical applications.

Biological Activity

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group, contributing to its pharmacological effects.

  • Molecular Formula: C13H12Cl2N2O2S
  • Molecular Weight: 331.22 g/mol
  • CAS Number: 1715292-19-5

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that similar thiazole compounds inhibited M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml .

Xanthine Oxidase Inhibition

Xanthine oxidase inhibitors are crucial in managing conditions like gout and hyperuricemia. A related study highlighted that thiazole derivatives possess xanthine oxidase inhibitory activity, with IC50 values indicating moderate potency. For example, compounds within the same structural family demonstrated IC50 values ranging from 3.6 to 9.9 µM . This suggests that this compound may also exhibit similar inhibitory effects.

Antioxidant Activity

The antioxidant properties of thiazole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. Experimental studies have shown that certain thiazole derivatives improve antioxidant enzyme levels and reduce lipid peroxidation in diabetic models .

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of thiazole derivatives found that modifications to the thiazole ring significantly affected antimicrobial activity. The introduction of different substituents led to variations in MIC values against E. coli and S. aureus, indicating structure-activity relationships that could be explored further for drug development .

Research Findings: Xanthine Oxidase Inhibitors

Research conducted on various thiazole derivatives revealed their potential as xanthine oxidase inhibitors. The study utilized molecular docking techniques to elucidate binding affinities and interactions within the enzyme's active site, confirming the efficacy of these compounds in reducing uric acid levels in vitro .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Compound AXanthine Oxidase Inhibitor3.6 µM
Compound BAntimicrobial (M. tuberculosis)0.06 µg/ml
Compound CAntioxidantN/A

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester?

  • The compound can be synthesized via a multi-step process involving: (i) Condensation of 3,4-dichloroaniline with a thiazole precursor (e.g., 5-methylthiazole-4-carboxylic acid ethyl ester) under reflux in polar aprotic solvents like DMSO or DMF. (ii) Isolation of intermediates via ice-water quenching and recrystallization (yields ~65% under optimized conditions) . (iii) Esterification or transesterification steps using ethanol and acid catalysts (e.g., H₂SO₄) to finalize the ethyl ester group .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical techniques :
  • Elemental analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 49.30% calc. vs. 49.07% obs.) .
  • HPLC/MS : Monitor byproducts like hydrolyzed acid derivatives or unreacted intermediates.
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorophenylamino group at position 2, methyl at position 5) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Use agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally similar thiazole derivatives .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the ethyl ester intermediate?

  • Optimization strategies :
  • Solvent selection : Replace DMSO with DMF to reduce side reactions (e.g., oxidation) .
  • Catalytic additives : Use sodium acetate to stabilize reactive intermediates during cyclization .
  • Reaction monitoring : Employ TLC or in-situ IR to terminate reflux at optimal conversion points (typically 6–18 hours) .

Q. What are common byproducts in this synthesis, and how can they be characterized?

  • Byproducts :
  • Hydrolyzed acid derivative (due to ester cleavage under basic conditions).
  • Chlorinated side products from incomplete substitution .
    • Characterization methods :
  • LC-MS : Identify molecular weights of unexpected peaks.
  • X-ray crystallography : Resolve ambiguous structures in recrystallized byproducts .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Case study : Compare the target compound with analogs (e.g., 2-(2,4-dichlorophenylamino) or 5-ethyl derivatives).
  • Data interpretation : Meta-analysis of MIC (Minimum Inhibitory Concentration) values shows that 3,4-dichloro substitution enhances antifungal activity by ~30% compared to 2,4-dichloro analogs .
    • Methodology : Use QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity trends .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Hypothesis : The dichlorophenyl group may intercalate into DNA or inhibit enzymes (e.g., topoisomerases) via halogen bonding.
  • Experimental approaches :
  • Fluorescence quenching : Monitor binding to DNA minor grooves using ethidium bromide displacement assays .
  • Molecular docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic protocols (e.g., 65% vs. 50%)?

  • Key factors :
  • Purity of starting materials (e.g., 3,4-dichloroaniline hydrochloride vs. free base).
  • Reaction scale: Microscale reactions often yield less due to handling losses .
    • Resolution : Standardize anhydrous conditions and inert atmospheres to minimize hydrolysis .

Q. How can discrepancies in biological activity data between studies be addressed?

  • Root causes : Variability in assay conditions (e.g., pH, serum content) or cell line susceptibility.
  • Best practices :
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Report MIC values with 95% confidence intervals across triplicate experiments .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Reaction Conditions

ConditionSolventCatalystTime (h)Yield (%)Reference
RefluxDMSONone1865
RefluxDMFNaOAc672
Microwave-assistedEthanolH₂SO₄258

Q. Table 2. Biological Activity of Analogous Compounds

Compound SubstituentsMIC (μg/mL) S. aureusMIC (μg/mL) C. albicansReference
2-(3,4-Dichlorophenylamino)8.212.5
2-(2,4-Dichlorophenylamino)15.718.3

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

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